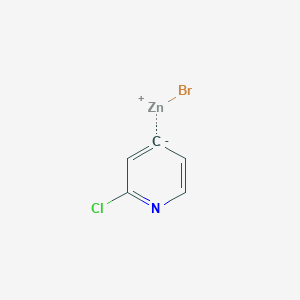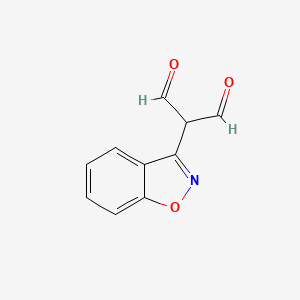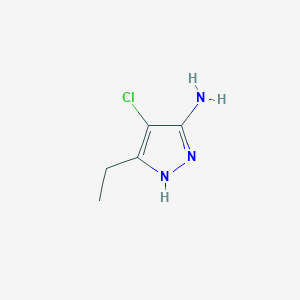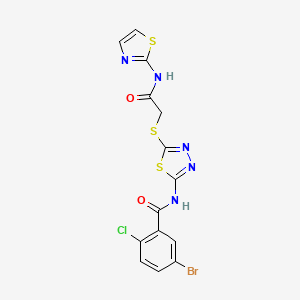
2-Chloro-4-pyridylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-pyridylzinc bromide is an organozinc compound with the molecular formula C₅H₃BrClNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-pyridylzinc bromide can be synthesized via the direct insertion of active zinc into 2-chloro-4-bromopyridine. This process involves the treatment of 2-chloro-4-bromopyridine with active zinc in the presence of a suitable solvent such as THF under mild conditions . The reaction is typically carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is usually produced in large quantities and stored in glass bottles with screw caps and septa to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pyridylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the pyridylzinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl or vinyl halides, bases (e.g., potassium carbonate)
Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-Chloro-4-pyridylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the pyridylzinc compound transfers its pyridyl group to the palladium catalyst. This is followed by the reductive elimination step, where the palladium catalyst forms a new carbon-carbon bond between the pyridyl group and the aryl or vinyl halide . The overall process is facilitated by the presence of a base, which helps to deprotonate the pyridylzinc compound and activate it for the transmetalation step.
Comparison with Similar Compounds
Similar Compounds
2-Pyridylzinc bromide: Similar to 2-chloro-4-pyridylzinc bromide but lacks the chloro substituent. It is also used in cross-coupling reactions but may have different reactivity and selectivity.
4-Pyridylzinc bromide: Another similar compound with the pyridyl group in a different position.
Uniqueness
This compound is unique due to the presence of both chloro and pyridyl groups, which can influence its reactivity and selectivity in cross-coupling reactions. The chloro substituent can provide additional sites for further functionalization, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
bromozinc(1+);2-chloro-4H-pyridin-4-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACYBHUOXWGOFY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=[C-]1)Cl.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2551067.png)

![2-({7-benzyl-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2551069.png)
![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)
![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)
![2-cyclopropyl-N-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide](/img/structure/B2551076.png)


![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]cyclopentanecarboxamide](/img/structure/B2551083.png)
